molecular formula C4H4BrN B1279725 2-(Bromomethyl)prop-2-enenitrile CAS No. 17200-53-2

2-(Bromomethyl)prop-2-enenitrile

Cat. No.: B1279725
CAS No.: 17200-53-2
M. Wt: 145.99 g/mol
InChI Key: YSTRHMIYRJIYSV-UHFFFAOYSA-N
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Description

2-(Bromomethyl)prop-2-enenitrile is an α,β-unsaturated nitrile compound characterized by a bromomethyl (-CH₂Br) substituent attached to a prop-2-enenitrile backbone (CH₂=C(CN)-). This structure confers unique reactivity due to the electron-withdrawing cyano group and the halogenated methyl moiety, making it a versatile intermediate in organic synthesis. Key applications likely include participation in nucleophilic substitutions, cycloadditions, and polymer chemistry, though further experimental validation is required .

Properties

IUPAC Name

2-(bromomethyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN/c1-4(2-5)3-6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTRHMIYRJIYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17200-53-2
Record name 2-(bromomethyl)prop-2-enenitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)prop-2-enenitrile typically involves the bromination of allyl cyanide. The reaction is carried out using bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the exothermic nature of the bromination process .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of allyl cyanide and bromine into a reactor, with efficient cooling systems to manage the heat generated during the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)prop-2-enenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Bromomethyl)prop-2-enenitrile finds applications in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes and developing new bioconjugates.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)prop-2-enenitrile primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The nitrile group can also participate in various addition reactions, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Selected Acrylonitrile Derivatives

Compound Name Substituents Molecular Formula Key Properties References
2-(Bromomethyl)prop-2-enenitrile -CH₂Br at C2 C₄H₄BrN High electrophilicity at β-carbon; potential for SN2 reactions. [Hypothetical]
(2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile 4-BrPh and 4-NMe₂Ph groups C₁₇H₁₄BrN₂ Dual emission in solid state (crystal size-dependent); strong π-π stacking.
(2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile Diphenylamino and pyridyl C₂₆H₂₀N₃ Two conformers (anti/syn) in crystal; HOMO-LUMO gap ~3.2 eV (DFT).
(2Z)-2-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile 4-ClPh and 3-NO₂Ph C₁₅H₈ClN₂O₂ Electron-deficient system; high reactivity in Diels-Alder reactions.

Key Findings :

  • Electron-Withdrawing Groups: Bromine substituents (e.g., in bromophenyl derivatives) enhance electrophilicity at the α,β-unsaturated site, facilitating Michael additions or polymerizations . In contrast, electron-donor groups like diphenylamino moieties promote intramolecular charge transfer (ICT), as seen in the optical properties of compound I from .
  • Solid-State Behavior : Crystal packing and π-π interactions vary significantly. For example, bromophenyl derivatives exhibit size-dependent emissions due to exciton coupling, whereas pyridyl-substituted analogs show conformational flexibility (anti/syn) influenced by solvent interactions .

Biological Activity

2-(Bromomethyl)prop-2-enenitrile, also known as α-(bromomethyl)acrylonitrile, is an organic compound with the molecular formula C₄H₄BrN. It is characterized by a bromomethyl group attached to a prop-2-enenitrile moiety, which enhances its versatility in organic synthesis. This compound exists as a colorless to pale yellow liquid and is primarily utilized as an intermediate in various chemical reactions. Despite its potential applications, specific data regarding its biological activity remains limited.

Synthesis and Characterization

The synthesis of this compound typically involves the bromination of allyl cyanide using bromine in solvents like carbon tetrachloride or chloroform under controlled conditions. Characterization techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound.

Biological Activity Overview

While direct studies on the biological activity of this compound are scarce, compounds with similar functional groups often exhibit notable biological effects. The presence of a reactive bromine atom suggests potential interactions with biological nucleophiles, which may lead to cytotoxicity or other biological effects. The following sections summarize the potential biological activities based on structural similarities and theoretical implications.

1. Cytotoxicity

The reactivity of the bromomethyl group allows for nucleophilic substitution reactions, which can lead to cytotoxic effects in certain cellular environments. This is particularly relevant in the context of developing anticancer agents where such reactivity could be exploited to target cancer cells selectively.

2. Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties. For example, compounds containing bromine or nitrile groups have been studied for their effectiveness against various bacteria and fungi. The potential for this compound to exhibit antimicrobial properties warrants further investigation.

3. Antiviral Properties

Research into related nitriles has shown antiviral activity, suggesting that this compound could also possess similar effects against viral pathogens. The mechanism may involve interference with viral replication or entry into host cells.

The mechanism by which this compound exerts its biological effects likely involves the formation of reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids. The bromine atom's ability to participate in halogen bonding may enhance binding affinity to specific targets within cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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